molecular formula C9H8N2O2 B2779839 5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde CAS No. 1539397-52-8

5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde

Cat. No.: B2779839
CAS No.: 1539397-52-8
M. Wt: 176.175
InChI Key: HKJCYHFCNYBJFM-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrazole rings in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with furan-2-carbaldehyde under acidic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles such as amines and thiols

Major Products Formed

    Oxidation: 5-(1-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

    Reduction: 5-(1-methyl-1H-pyrazol-3-yl)furan-2-methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-pyrazol-4-yl)furan-2-carbaldehyde
  • 5-(1-methyl-1H-pyrazol-4-yl)furan-2-carbaldehyde
  • 5-(1-phenyl-1H-pyrazol-3-yl)furan-2-carbaldehyde

Uniqueness

5-(1-methyl-1H-pyrazol-3-yl)furan-2-carbaldehyde is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This structural feature may result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(1-methylpyrazol-3-yl)furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-4-8(10-11)9-3-2-7(6-12)13-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJCYHFCNYBJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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